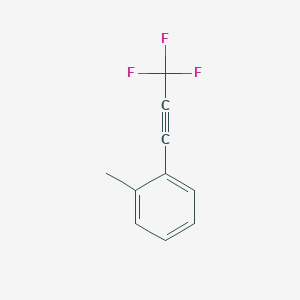

1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene

Descripción

1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene is a fluorinated aromatic compound characterized by a methyl group at the 1-position and a 3,3,3-trifluoro-1-propynyl group at the 2-position of the benzene ring. The trifluoropropynyl substituent consists of a terminal alkyne (C≡C) bonded to a trifluoromethyl (CF₃) group, resulting in a highly electron-withdrawing and sterically compact structure.

Propiedades

Fórmula molecular |

C10H7F3 |

|---|---|

Peso molecular |

184.16 g/mol |

Nombre IUPAC |

1-methyl-2-(3,3,3-trifluoroprop-1-ynyl)benzene |

InChI |

InChI=1S/C10H7F3/c1-8-4-2-3-5-9(8)6-7-10(11,12)13/h2-5H,1H3 |

Clave InChI |

MQELTMAEBKFZSQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1C#CC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-2-(TRIFLUOROPROP-1-YN-1-YL)BENZENE typically involves the reaction of a methylbenzene derivative with a trifluoropropynylating agent. Common reagents used in this synthesis include trifluoropropynyl halides and catalysts such as palladium or copper complexes. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-METHYL-2-(TRIFLUOROPROP-1-YN-1-YL)BENZENE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond in the trifluoropropynyl group to a double or single bond.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the trifluoropropynyl group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed

Major Products Formed:

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of trifluoropropenes or trifluoropropanes.

Substitution: Formation of halogenated or aminated derivatives

Aplicaciones Científicas De Investigación

Scientific Research Applications of 1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene

1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene is an organic compound characterized by a trifluoropropynyl group attached to a methylbenzene ring. Due to its unique chemical properties, it is used in chemistry, biology, medicine, and industry.

Chemical Synthesis

- Building Block: 1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene serves as a building block in synthesizing complex organic molecules. Its trifluoropropynyl group can undergo nucleophilic addition and electrophilic substitution, modifying the activity of target molecules.

- Reaction Types: This compound participates in oxidation, reduction, and substitution reactions. Oxidation can yield ketones or carboxylic acids, while reduction converts the triple bond in the trifluoropropynyl group to a double or single bond. Electrophilic and nucleophilic substitutions can occur on the benzene ring or the trifluoropropynyl group.

- Reagents and Conditions: Synthesis typically involves reacting a methylbenzene derivative with a trifluoropropynylating agent, often using trifluoropropynyl halides and catalysts like palladium or copper complexes under an inert atmosphere. Industrial production scales up laboratory synthesis procedures, optimizing temperature and pressure for high yield and purity, potentially using continuous flow reactors to enhance efficiency.

Biological Applications

- Biological Activity: The compound is investigated for its potential biological activity and interactions with biomolecules.

- Drug Development: Researches explore its potential use in drug development and as a pharmacophore in medicinal chemistry. The trifluoropropynyl group interacts with molecular targets, influencing their activity through chemical reactions.

Industrial Applications

- Specialty Chemicals and Materials: Utilized in the production of specialty chemicals and materials.

- Industrial Production Methods: Industrial production involves scaling up laboratory synthesis procedures, optimizing reaction conditions like temperature and pressure to ensure high yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.

Mecanismo De Acción

The mechanism of action of 1-METHYL-2-(TRIFLUOROPROP-1-YL)BENZENE involves its interaction with molecular targets through its trifluoropropynyl group. This group can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which can modify the activity of target molecules. The compound’s effects are mediated through pathways involving these chemical interactions .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

Key Observations:

- Electronic Effects : The trifluoropropynyl group in the target compound introduces stronger electron-withdrawing effects compared to allyl (propenyl) or isopropyl groups, altering reaction pathways (e.g., favoring electrophilic substitution at specific positions).

- Reactivity: The terminal alkyne in the trifluoropropynyl group enables participation in Huisgen cycloaddition (click chemistry), unlike non-alkyne analogs such as o-cymene. This property is valuable in drug discovery and polymer chemistry.

- Fluorine Impact : The CF₃ group enhances metabolic stability and lipophilicity, making the compound suitable for agrochemical applications (e.g., herbicides or insecticides) .

Physicochemical Properties

- Boiling Point/Solubility: The trifluoropropynyl group reduces polarity compared to hydroxyl or amino-substituted benzenes but increases it relative to purely hydrocarbon analogs like o-cymene. This balance may enhance solubility in both organic and fluorophilic solvents.

- Thermal Stability : The CF₃ group and aromatic system contribute to thermal stability, a trait shared with other trifluoromethylated aromatics (e.g., ’s compound with a trifluoropropenyl group).

Actividad Biológica

1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene, a compound featuring a trifluoropropynyl substituent on a methylated benzene ring, has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from diverse studies.

Chemical Structure

The chemical structure of 1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene can be represented as follows:

This compound consists of a benzene ring substituted at the 2-position with a propynyl group that carries three fluorine atoms.

Biological Activity Overview

Research on the biological activity of 1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene is limited but suggests several areas of interest:

1. Antimicrobial Activity

Studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the trifluoropropynyl moiety may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against various pathogens.

2. Cytotoxicity

Preliminary assessments suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The trifluoromethyl group is known to influence the electronic properties of molecules, which can affect their interaction with biological targets.

3. Enzyme Inhibition

There is evidence that compounds similar to 1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene can act as enzyme inhibitors, particularly in pathways related to cancer metabolism and inflammation. Further research is needed to elucidate specific enzyme targets.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by ResearchGate evaluated various trifluoropropynyl compounds for their antimicrobial activity. Results indicated that 1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene showed promising results against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial membrane integrity due to its lipophilic nature.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory setting, the cytotoxic effects of 1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicating significant inhibition of cell growth after 48 hours of exposure. Further mechanistic studies suggested apoptosis induction as a potential pathway for its cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.